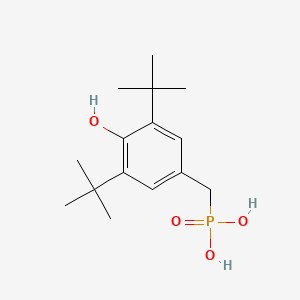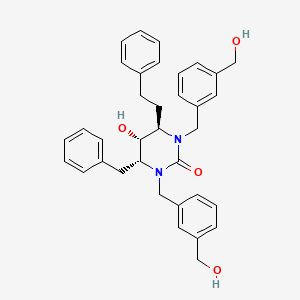
Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzamide groups and the fluoro substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis techniques.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological effects.
Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) include other benzamide derivatives and pyrimidine-based compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural elements, which may confer unique chemical reactivity and biological activity. This makes it a valuable subject for further research and exploration.
Properties
CAS No. |
188976-40-1 |
|---|---|
Molecular Formula |
C35H38N2O4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(4R,5R,6R)-4-benzyl-5-hydroxy-1,3-bis[[3-(hydroxymethyl)phenyl]methyl]-6-(2-phenylethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C35H38N2O4/c38-24-30-15-7-13-28(19-30)22-36-32(18-17-26-9-3-1-4-10-26)34(40)33(21-27-11-5-2-6-12-27)37(35(36)41)23-29-14-8-16-31(20-29)25-39/h1-16,19-20,32-34,38-40H,17-18,21-25H2/t32-,33-,34-/m1/s1 |
InChI Key |
ZCQKFPOPDUPHBO-CKOYEXALSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H]2[C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(C(N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


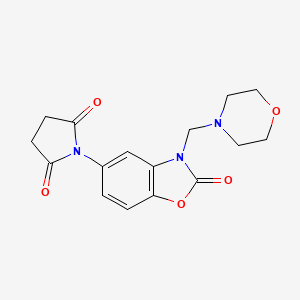

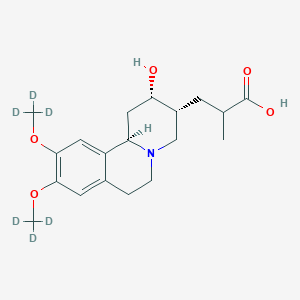
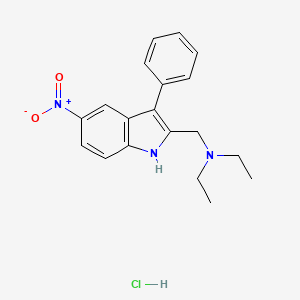
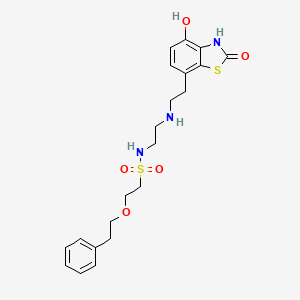

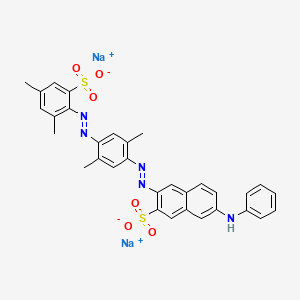
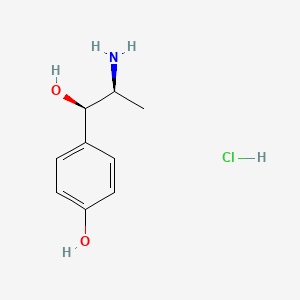
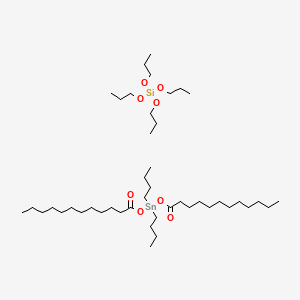
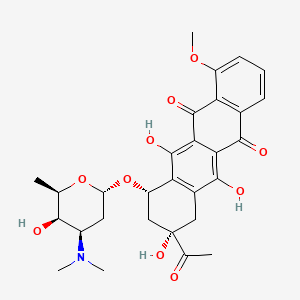
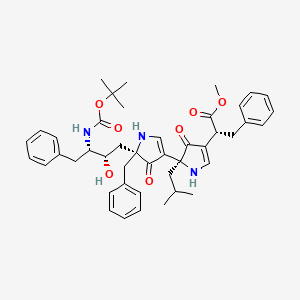
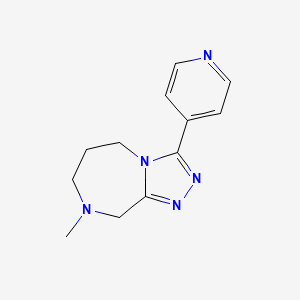
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
